molecular formula C8H12Br2Pt B089061 Dibromo(1,5-cyclooctadiene)platinum(II) CAS No. 12145-48-1

Dibromo(1,5-cyclooctadiene)platinum(II)

Cat. No.: B089061
CAS No.: 12145-48-1
M. Wt: 463.07 g/mol
InChI Key: HFLCCHAOKSABAA-PGUQZTAYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibromo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the chemical formula C8H12Br2Pt. It is a platinum complex where the platinum atom is coordinated to two bromine atoms and a 1,5-cyclooctadiene ligand. This compound is known for its applications in catalysis and the synthesis of other platinum complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibromo(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) bromide with 1,5-cyclooctadiene in an inert atmosphere. The reaction typically takes place in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for Dibromo(1,5-cyclooctadiene)platinum(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Dibromo(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibromo(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dibromo(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various ligands, which can alter the electronic properties of the metal and facilitate different types of chemical reactions. The platinum center can interact with nucleophiles or electrophiles, leading to the formation of new bonds and the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(1,5-cyclooctadiene)platinum(II)
  • Dibromo(1,5-cyclooctadiene)palladium(II)
  • Dichloro(1,5-cyclooctadiene)ruthenium(II)

Uniqueness

Dibromo(1,5-cyclooctadiene)platinum(II) is unique due to its specific coordination environment and the presence of bromine atoms, which can be easily substituted by other ligands. This makes it a versatile precursor for the synthesis of a wide range of platinum complexes.

Properties

CAS No.

12145-48-1

Molecular Formula

C8H12Br2Pt

Molecular Weight

463.07 g/mol

IUPAC Name

(5Z)-cycloocta-1,5-diene;dibromoplatinum

InChI

InChI=1S/C8H12.2BrH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7?;;;

InChI Key

HFLCCHAOKSABAA-PGUQZTAYSA-L

Isomeric SMILES

C1C/C=C\CCC=C1.Br[Pt]Br

SMILES

C1CC=CCCC=C1.Br[Pt]Br

Canonical SMILES

C1CC=CCCC=C1.Br[Pt]Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromo(1,5-cyclooctadiene)platinum(II)
Reactant of Route 2
Dibromo(1,5-cyclooctadiene)platinum(II)
Reactant of Route 3
Dibromo(1,5-cyclooctadiene)platinum(II)
Reactant of Route 4
Dibromo(1,5-cyclooctadiene)platinum(II)
Reactant of Route 5
Dibromo(1,5-cyclooctadiene)platinum(II)
Reactant of Route 6
Dibromo(1,5-cyclooctadiene)platinum(II)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.